![molecular formula C15H22N2O3 B7506967 N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7506967.png)
N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide, also known as MMCA, is a synthetic compound that belongs to the morpholine family. MMCA has been found to possess potential therapeutic properties and has been studied extensively for its various applications in scientific research.
Mécanisme D'action
The exact mechanism of action of N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide has also been found to induce apoptosis or programmed cell death in cancer cells, thereby preventing the spread of cancer.
Biochemical and Physiological Effects:
N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide has also been found to induce apoptosis or programmed cell death in cancer cells, thereby preventing the spread of cancer. Additionally, N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide possesses several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory and can be purified and characterized using various analytical techniques. N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide also exhibits potent anti-cancer properties and can be used as a potential therapeutic agent for the treatment of various types of cancer. However, one of the limitations of using N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide in lab experiments is that its exact mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide. One potential direction is to further investigate its potential use in the treatment of various types of cancer. Another direction is to study its potential use in the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide and to identify potential targets for its therapeutic use.
Méthodes De Synthèse
The synthesis of N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide involves the reaction of 3-methoxybenzylamine with 2,6-dimethylmorpholine-4-carboxylic acid chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been found to exhibit potent anti-cancer properties by inhibiting the growth and proliferation of cancer cells. N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide has also been studied for its potential use in the treatment of various other diseases such as tuberculosis, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-9-17(10-12(2)20-11)15(18)16-8-13-5-4-6-14(7-13)19-3/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCXZJHQFDZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Chloroprop-2-enyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7506884.png)
![5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7506886.png)
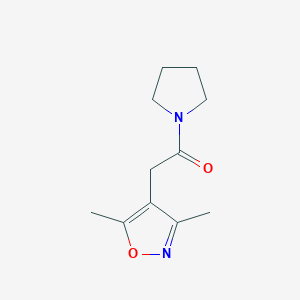
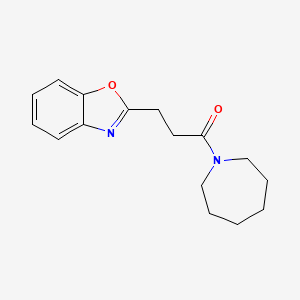
![3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7506900.png)
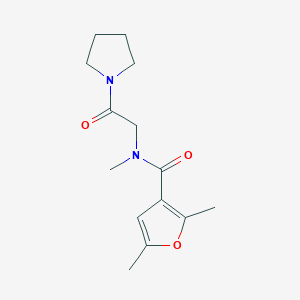
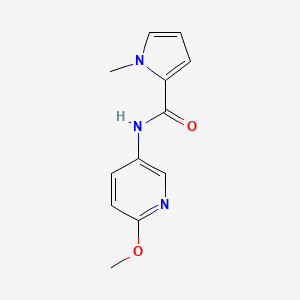
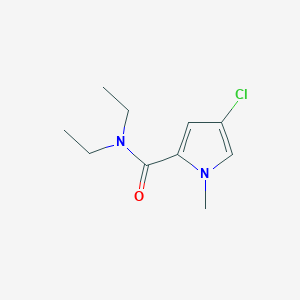
![N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506961.png)
![N-benzyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506966.png)
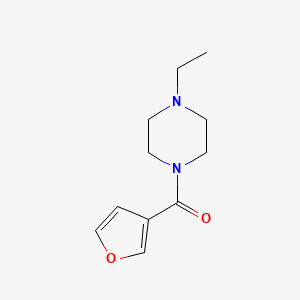
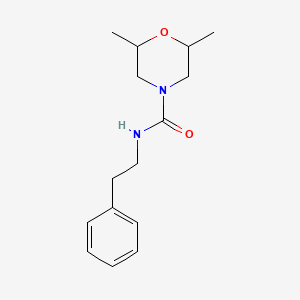
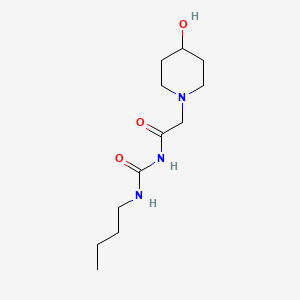
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7506995.png)